![molecular formula C14H17NO7 B4112609 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid
Overview
Description
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid, also known as CDMB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, including cancer treatment and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is not fully understood. However, studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can lead to changes in gene expression, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid in lab experiments is its low toxicity. This makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid include the development of drug delivery systems, the study of its mechanism of action, and the exploration of combination therapy.
Scientific Research Applications
2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another application of 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid is in drug delivery systems. 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid can be conjugated with various drugs and peptides to improve their solubility and bioavailability. This makes 2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid an attractive candidate for the development of targeted drug delivery systems.
properties
IUPAC Name |
2-(4-carboxybutanoylamino)-4,5-dimethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-21-10-6-8(14(19)20)9(7-11(10)22-2)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJAXMAMHZFFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.